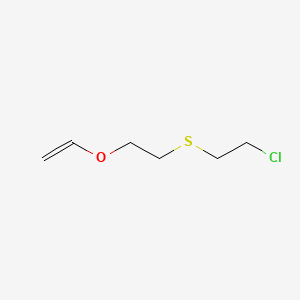
2-Benzylidene-7-bromo-3,4-dihydronaphthalen-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Benzylidene-7-bromo-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenones These compounds are characterized by a naphthalene ring system with various substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylidene-7-bromo-3,4-dihydronaphthalen-1(2H)-one typically involves the condensation of 7-bromo-3,4-dihydronaphthalen-1(2H)-one with benzaldehyde. This reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the benzylidene group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, similar compounds are often synthesized using batch or continuous flow processes. These methods ensure high yield and purity, which are essential for large-scale production.
化学反应分析
Types of Reactions
2-Benzylidene-7-bromo-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted naphthalenones depending on the nucleophile used.
科学研究应用
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: May be used in the synthesis of dyes, pigments, or other industrial chemicals.
作用机制
The mechanism of action of 2-Benzylidene-7-bromo-3,4-dihydronaphthalen-1(2H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzylidene group can participate in various interactions, including hydrogen bonding and π-π stacking, which contribute to its biological activity.
相似化合物的比较
Similar Compounds
2-Benzylidene-3,4-dihydronaphthalen-1(2H)-one: Lacks the bromine substituent.
7-Bromo-3,4-dihydronaphthalen-1(2H)-one: Lacks the benzylidene group.
2-Benzylidene-7-chloro-3,4-dihydronaphthalen-1(2H)-one: Contains a chlorine atom instead of bromine.
Uniqueness
2-Benzylidene-7-bromo-3,4-dihydronaphthalen-1(2H)-one is unique due to the presence of both the benzylidene group and the bromine atom
属性
| 116047-27-9 | |
分子式 |
C17H13BrO |
分子量 |
313.2 g/mol |
IUPAC 名称 |
2-benzylidene-7-bromo-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C17H13BrO/c18-15-9-8-13-6-7-14(17(19)16(13)11-15)10-12-4-2-1-3-5-12/h1-5,8-11H,6-7H2 |
InChI 键 |
YCRZFEMZBMBFGN-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=CC2=CC=CC=C2)C(=O)C3=C1C=CC(=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[4-(Dimethylamino)phenyl]-3-phenylprop-2-yn-1-one](/img/structure/B14301709.png)
![4-[1-(1H-Imidazol-1-yl)-2-methylpropyl]benzonitrile](/img/structure/B14301713.png)
![4,4'-oxybis{N-[(E)-(2-nitrophenyl)methylidene]aniline}](/img/structure/B14301718.png)

![Ethanol, 2,2'-[(2-methoxy-4-nitrophenyl)imino]bis-](/img/structure/B14301754.png)
